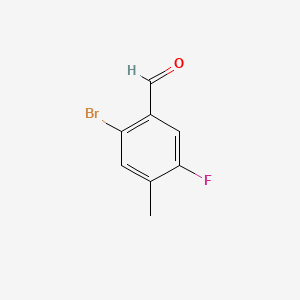

2-Bromo-5-fluoro-4-methylbenzaldehyde

Übersicht

Beschreibung

2-Bromo-5-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Wirkmechanismus

Target of Action

It’s known that benzaldehyde derivatives can interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that benzaldehyde derivatives can undergo various reactions, such as carbonylative stille couplings, isomerization, intramolecular heck reactions, knoevenagel condensation, cyclization of n - (α-methyl- p -methoxybenzyl)-imino-esters, and imination and oxidative heterocyclization / carbonylation .

Biochemical Pathways

Benzaldehyde derivatives are known to influence various biochemical pathways, depending on their specific substituents and the biological context .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of a compound .

Biochemische Analyse

Biochemical Properties

It is known that bromo and fluoro groups in the benzene ring can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially interacting with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine or fluorine atoms.

Major Products:

Oxidation: 2-Bromo-5-fluoro-4-methylbenzoic acid.

Reduction: 2-Bromo-5-fluoro-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-5-fluoro-4-methylbenzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of complex organic molecules. The compound can undergo:

- Substitution Reactions : The bromine and fluorine atoms can be replaced by other functional groups.

- Oxidation Reactions : The aldehyde group can be oxidized to produce carboxylic acids.

- Reduction Reactions : The aldehyde can be reduced to form alcohols.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to alter protein functions, which is crucial for understanding metabolic pathways.

Medicine

This compound has potential applications in drug development. It is an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Notably, it has been investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.

Case Studies

-

Anticancer Activity :

A study evaluated the effects of this compound on human colon cancer cells. The compound was tested at concentrations of 7.5 µM and 15 µM over periods of 24 h and 48 h. Results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against cancer . -

Enzyme Inhibition :

Another study focused on the inhibition of cytochrome P450 enzymes (CYP1A2) by this compound. The findings revealed that it effectively inhibited CYP1A2 activity, which is critical for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacology .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-fluorobenzaldehyde

- 2-Bromo-4-methylbenzaldehyde

- 2-Bromo-5-methoxybenzaldehyde

Comparison: 2-Bromo-5-fluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical synthesis compared to its analogs, which may only have one halogen substituent .

Biologische Aktivität

2-Bromo-5-fluoro-4-methylbenzaldehyde is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms attached to a methyl-substituted benzaldehyde. The molecular formula is C8H6BrFO, and its structure can influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, suggesting that this compound may have implications in pharmacology and toxicology.

Target Enzymes

- Cytochrome P450 Enzymes : These enzymes are involved in the metabolism of various drugs. Inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their toxicity or efficacy.

Inhibition Studies

Preliminary studies indicate that this compound exhibits significant inhibitory activity against CYP1A2. This suggests potential for drug-drug interactions, necessitating further investigation into its pharmacological profile.

Case Studies

- Drug Interaction Potential : A study highlighted the interaction profile of this compound with various drugs metabolized by CYP1A2. It was found that co-administration could lead to increased plasma concentrations of these drugs, raising concerns about toxicity.

- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that derivatives of benzaldehyde, including this compound, exhibited varying degrees of cytotoxic effects on cancer cell lines. These findings suggest potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Bromo-6-fluoro-4-methylbenzaldehyde | 0.94 | Different fluorine position; potential variations in activity |

| 5-Bromo-2-fluoro-4-methylbenzaldehyde | 0.94 | Swapped bromine and fluorine positions |

| 4-Fluoro-2-bromobenzaldehyde | 0.92 | Lacks methyl group; different electronic properties |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and reactivity profiles.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy as a drug candidate.

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDXMZSJZPGBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652925 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-21-7 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.